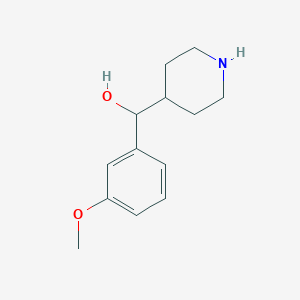

(3-Methoxy-phenyl)-piperidin-4-yl-methanol

Description

Chemical Identity and Nomenclature

The chemical identity of this compound encompasses several critical molecular parameters that define its structure and properties. According to the Chemical Abstracts Service registry, this compound exists under multiple identification numbers, including 1082502-18-8 and 32589-41-6, indicating potential stereochemical variations or different salt forms. The molecular formula consistently appears as C₁₃H₁₉NO₂ across multiple chemical databases, establishing a molecular weight of 221.30 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound is designated as [3-(3-methoxyphenyl)piperidin-4-yl]methanol. This naming convention explicitly describes the structural arrangement: a methoxy group positioned at the third carbon of a phenyl ring, which is connected to a piperidine ring at the fourth position, with a methanol substituent attached to the piperidine framework. The compound exhibits the simplified molecular input line entry system representation as COC1=CC=CC(=C1)C(C2CCNCC2)O, which provides a standardized method for computational chemistry applications.

The molecular structure includes specific stereochemical considerations that contribute to its chemical behavior. The compound contains five methylene bridges and one secondary amine group within the piperidine ring system, consistent with the general structural characteristics of this heterocyclic class. Additional chemical identifiers include the International Chemical Identifier key XILQNTZEDHMQDT-UHFFFAOYSA-N, which serves as a unique digital fingerprint for database searches and computational modeling applications.

| Property | Value | Source Database |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO₂ | PubChem |

| Molecular Weight | 221.29-221.30 g/mol | Multiple Sources |

| CAS Registry Numbers | 1082502-18-8, 32589-41-6 | Chemical Abstracts Service |

| IUPAC Name | [3-(3-methoxyphenyl)piperidin-4-yl]methanol | PubChem |

| SMILES Notation | COC1=CC=CC(=C1)C(C2CCNCC2)O | Multiple Databases |

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of piperidine chemistry research, which began in the mid-nineteenth century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, both of whom obtained the parent compound by treating piperine with nitric acid. This foundational work established the methodological approaches that would later enable the synthesis of more complex derivatives such as this compound.

The structural elucidation of piperidine compounds presented significant challenges in early organic chemistry research. The constitution of piperidine remained problematic until approximately 1881, when Albert Ladenburg successfully applied exhaustive methylation procedures to determine its cyclic structure. These historical developments established the theoretical framework necessary for understanding more complex piperidine derivatives, including substituted variants with methoxyphenyl groups and methanol substitutions.

The evolution of heterocyclic chemistry research throughout the twentieth century provided the synthetic methodologies and analytical techniques required for developing specialized piperidine derivatives. Modern research has identified over 7000 piperidine-related publications in recent years, demonstrating the continued significance of this chemical class in contemporary research. The development of this compound represents a continuation of this research trajectory, incorporating advanced synthetic strategies for creating structurally complex heterocyclic compounds.

Industrial production methods for piperidine derivatives evolved significantly from the early nitric acid degradation procedures. Contemporary approaches typically involve the hydrogenation of pyridine using molybdenum disulfide catalysts, which provides the foundational piperidine structure for subsequent derivatization. These methodological advances enabled the systematic development of specialized derivatives incorporating methoxyphenyl and methanol functional groups, leading to compounds such as this compound.

Structural Classification Within Piperidine Derivatives

The structural classification of this compound places it within the category of substituted piperidines, specifically as a 3,4-disubstituted variant with distinct functional group arrangements. Piperidine derivatives represent one of the most important synthetic medicinal blocks for drug construction, with their synthesis being widespread throughout pharmaceutical chemistry. The compound exhibits characteristics of both saturated heterocyclic compounds and aromatic systems through its methoxyphenyl substituent.

The piperidine ring system in this compound maintains the characteristic six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp³-hybridized state. The structural framework demonstrates the typical chair conformation preference observed in piperidine compounds, similar to cyclohexane, with the nitrogen atom capable of existing in both axial and equatorial positions. The equatorial conformation is generally more stable by approximately 0.72 kilocalories per mole in gas phase conditions, although solvent effects can influence this preference.

The methoxyphenyl substituent introduces aromatic character to the overall molecular structure, creating a hybrid system that combines saturated heterocyclic properties with aromatic electronic effects. This structural arrangement classifies the compound as an aryl-substituted piperidine derivative, positioning it within a specialized subset of heterocyclic compounds that exhibit enhanced pharmacological potential. The methanol functional group at the fourth position of the piperidine ring provides additional hydroxyl functionality, contributing to the compound's potential for hydrogen bonding interactions and metabolic transformations.

Recent synthetic approaches to piperidine derivatives have emphasized the development of fast and cost-effective methods for creating substituted variants. The structural complexity of this compound requires sophisticated synthetic strategies, including approaches such as intramolecular cyclization, metal-catalyzed coupling reactions, and selective functionalization procedures. These methodological considerations classify the compound as a representative example of modern heterocyclic synthesis, demonstrating the integration of multiple functional groups within a single molecular framework.

| Structural Classification | Characteristics | Chemical Significance |

|---|---|---|

| Saturated Heterocycle | Six-membered ring with nitrogen | Provides basic piperidine framework |

| Aromatic Substitution | Methoxyphenyl group | Introduces aromatic electronic effects |

| Hydroxyl Functionality | Methanol substituent | Enables hydrogen bonding and metabolic interactions |

| Substitution Pattern | 3,4-Disubstituted piperidine | Defines regiochemical arrangement |

| Hybrid Structure | Aliphatic-aromatic combination | Creates unique pharmacological properties |

Properties

IUPAC Name |

(3-methoxyphenyl)-piperidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10/h2-4,9-10,13-15H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILQNTZEDHMQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670748 | |

| Record name | (3-Methoxyphenyl)(piperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082502-18-8 | |

| Record name | (3-Methoxyphenyl)(piperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Stepwise Preparation

Step (a): Grignard Reaction

- Reactants: N-protected 3-piperidone and 3-methoxyphenyl magnesium halide

- Conditions: Typically performed in anhydrous ether or THF under inert atmosphere to avoid moisture

- Outcome: Formation of 3-hydroxy-3-(3-methoxyphenyl)piperidine intermediate

This step introduces the 3-methoxyphenyl group at the 3-position of the piperidine ring via nucleophilic addition of the Grignard reagent to the ketone carbonyl.

Step (b): Elimination of Alcoholic Hydroxyl

- Process: The 3-hydroxy intermediate undergoes elimination to form a mixture of unsaturated compounds, typically by acidic or thermal treatment

- Purpose: To generate a double bond enabling subsequent selective hydrogenation

This step converts the tertiary alcohol into an alkene intermediate, facilitating stereoselective hydrogenation in the next step.

Step (c): Catalytic Hydrogenation

- Catalyst: Transition metal catalysts such as palladium or platinum on carbon

- Hydrogen Source: Molecular hydrogen or hydride donors like triethylsilane

- Conditions: Mild temperature and pressure to reduce the double bond and saturate the ring

- Outcome: Formation of N-protected 3-(3-methoxyphenyl)piperidine

Hydrogenation saturates the piperidine ring, ensuring the correct stereochemistry and stability of the intermediate.

Step (d): Deprotection

- Reagents: Acidic conditions (e.g., concentrated HCl)

- Conditions: Reflux for extended periods (e.g., 24 hours)

- Outcome: Removal of the N-protecting group to yield racemic 3-(3-methoxyphenyl)piperidine

Deprotection liberates the free amine, crucial for further functionalization or resolution.

Step (e): Resolution of Racemic Mixture

- Method: Use of acidic resolving agents such as L-tartaric acid or dibenzoyl tartaric acid

- Solvents: Alcoholic solvents like isopropanol or methanol

- Procedure: Formation of diastereomeric salts, crystallization at low temperatures (e.g., -20 °C for 7 days)

- Outcome: Isolation of enantiomerically enriched (R)- or (S)-3-(3-methoxyphenyl)piperidine

This step is critical to obtain the desired chiral isomer with high purity and yield.

Introduction of the 4-Methanol Group

While the above steps focus on the 3-(3-methoxyphenyl)piperidine core, the methanol group at the 4-position can be introduced by:

- Reduction of the corresponding 4-keto group on the piperidine ring using selective reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions.

- Alternatively, direct synthesis from 4-hydroxymethyl substituted piperidone precursors if available.

The literature on direct synthesis of (3-methoxy-phenyl)-piperidin-4-yl-methanol specifically is limited; however, analogous methods in piperidine chemistry suggest that selective reduction or functional group transformation at the 4-position is feasible post-arylation and ring saturation.

Purification and Crystallization

Purification of intermediates and final products is typically achieved by:

- Recrystallization: Using solvents such as ethanol, methanol, or isopropanol to obtain pure crystalline compounds.

- Extraction: Acid-base extraction to separate free amines from impurities.

- Filtration and Drying: To isolate crystalline solids with minimal impurities.

Recrystallization protocols emphasize slow cooling and solvent selection to avoid trapping impurities within the crystal lattice, enhancing purity and yield.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| (a) | Grignard Addition | N-protected 3-piperidone, 3-methoxyphenyl MgX, anhydrous ether/THF | 3-hydroxy-3-(3-methoxyphenyl)piperidine | Inert atmosphere required |

| (b) | Elimination | Acidic or thermal treatment | Unsaturated piperidine derivatives | Prepares for hydrogenation |

| (c) | Catalytic Hydrogenation | Pd/C or Pt/C, H2 or silane hydride | N-protected saturated piperidine | Selective saturation of double bond |

| (d) | Deprotection | Concentrated HCl, reflux | Racemic 3-(3-methoxyphenyl)piperidine | Removal of N-protecting group |

| (e) | Resolution | L-tartaric acid or similar, isopropanol/methanol, low temperature crystallization | Enantiomerically pure 3-(3-methoxyphenyl)piperidine | Diastereomeric salt formation |

| (f) | Reduction (if needed) | NaBH4 or catalytic hydrogenation | This compound | Introduction of 4-hydroxymethyl group |

Research Findings and Notes

- The use of different acidic resolving agents (e.g., tartaric acid, dibenzoyl tartaric acid) and solvents (methanol, ethanol, isopropanol) allows tuning of the resolution process for optimal yield and enantiomeric excess.

- Grignard reactions with substituted phenyl magnesium halides are sensitive to moisture and require strict anhydrous conditions for high yields.

- Catalytic hydrogenation conditions must be carefully controlled to prevent over-reduction or side reactions; triethylsilane and related silanes can serve as hydride sources in some protocols.

- Crystallization at low temperatures (e.g., -20 °C) over extended periods (up to 7 days) improves the purity of the resolved enantiomers.

- The piperidine ring conformation (chair or boat) and substituent orientation impact the stereochemical outcome and biological activity of the final compound.

Chemical Reactions Analysis

(3-Methoxy-phenyl)-piperidin-4-yl-methanol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are employed under specific conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted phenylpiperidines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (3-Methoxy-phenyl)-piperidin-4-yl-methanol as an anticancer agent. For instance, compounds containing the piperidin-4-yl methanol moiety have demonstrated significant antiproliferative effects against various cancer cell lines. In vitro assays revealed that certain derivatives exhibited mean growth inhibition percentages of 22.16% to 32.41% across multiple cancer types, indicating promising activity against malignancies such as melanoma and renal cancer .

Table 1: Antiproliferative Activity of Piperidine Derivatives

| Compound | Cancer Cell Line | % Growth Inhibition |

|---|---|---|

| 5a | SK-MEL-5 (Melanoma) | 24.67% |

| 5d | A498 (Renal) | 32.41% |

| 5e | MDA-MB-468 (Breast) | 22.16% |

Antihistamine Properties

The compound has also been explored for its antihistamine properties. It has been synthesized in various forms and tested for efficacy as an H1 antagonist, showing potential for the development of new antihistamines with improved selectivity and reduced side effects compared to existing medications .

Dihydrofolate Reductase (DHFR) Inhibition

One significant application of this compound is its role as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and a target for cancer and tuberculosis therapies. Studies have shown that derivatives of this compound can exhibit high inhibitory activity against DHFR, with structure–activity relationship (SAR) analyses guiding the design of more potent inhibitors .

Table 2: Inhibitory Activity Against DHFR

| Compound | IC50 Value (µM) | Remarks |

|---|---|---|

| Compound A | 0.5 | High potency |

| Compound B | 1.2 | Moderate potency |

Synthesis and Structure Activity Relationship

The synthesis of this compound typically involves the reaction of piperidine derivatives with methoxy-substituted phenolic compounds under specific catalytic conditions to enhance yield and purity. Detailed SAR studies have indicated that modifications on the phenolic ring significantly influence the biological activity, allowing researchers to optimize compounds for desired therapeutic effects .

Case Studies and Research Findings

- Anticancer Screening : A comprehensive screening of several derivatives showed that those with a piperidin-4-yl methanol moiety consistently outperformed others lacking this feature in terms of growth inhibition across a range of cancer cell lines.

- In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to DHFR, providing insights into structural modifications that could enhance efficacy.

Mechanism of Action

The mechanism by which (3-Methoxy-phenyl)-piperidin-4-yl-methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperidine Ring

Piperidine derivatives are highly tunable, with substituents significantly altering bioactivity and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Position: Fluorine or chlorine atoms at the benzyl position (e.g., compounds 7, 8) enhance selectivity for resistant biological targets, likely due to improved hydrophobic interactions .

Stereochemistry :

- The (3S,4R)-configured analogue () demonstrates stereospecific binding, underscoring the importance of chiral centers in receptor engagement .

Hydrophilicity vs. Lipophilicity :

Physicochemical Properties

- Collision Cross-Section (CCS): The target compound’s CCS (152.3 Ų) is lower than [1-(2-methoxyethyl)piperidin-4-yl]methanol (173.3 Ų), indicating a more compact structure .

- Molecular Weight : Derivatives under 300 g/mol (e.g., ) align with Lipinski’s rule for oral bioavailability, whereas halogenated analogues (e.g., ) exceed this threshold, limiting drug-likeness .

Biological Activity

(3-Methoxy-phenyl)-piperidin-4-yl-methanol, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperidine ring substituted with a methoxyphenyl group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO2. Its structure consists of a piperidine ring with a methanol group and a methoxy-substituted phenyl group. This unique configuration may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:

- Opioid Receptor Modulation : Similar compounds have demonstrated activity as opioid receptor antagonists, suggesting that this compound may interact with μ, κ, and δ opioid receptors .

- Antimicrobial Activity : Research indicates that derivatives of piperidine can exhibit antibacterial and antifungal properties, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Anticancer Activity : A study demonstrated that compounds with a piperidin-4-yl methanol moiety showed promising antiproliferative activity against multiple cancer cell lines, including melanoma and renal cancer cells. The mean percentage growth inhibition was significantly higher compared to other analogs without this moiety .

- Opioid Receptor Studies : Research on related piperidine derivatives indicated that modifications at the 3 and 4 positions of the piperidine ring significantly influenced their antagonist properties at opioid receptors. This suggests that this compound might also exhibit similar receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.